molecular formula C17H15NO5S B2722393 (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2,4-dimethoxybenzoate CAS No. 879774-73-9

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2,4-dimethoxybenzoate

Cat. No.: B2722393
CAS No.: 879774-73-9
M. Wt: 345.37
InChI Key: RYIGMXUKFLNYMX-UHFFFAOYSA-N
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Description

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2,4-dimethoxybenzoate is a complex organic compound that features a thiophene ring, an isoxazole ring, and a benzoate ester

Chemical Reactions Analysis

Types of Reactions

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2,4-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The isoxazole ring can be reduced to form corresponding amines.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones from the thiophene ring.

    Reduction: Amines from the isoxazole ring.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2,4-dimethoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action for (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2,4-dimethoxybenzoate is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to its biological effects. The thiophene and isoxazole rings may play a role in binding to these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2,4-dimethoxybenzoate is unique due to the combination of its three distinct functional groups: the thiophene ring, the isoxazole ring, and the benzoate ester

Properties

IUPAC Name

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 2,4-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5S/c1-20-12-5-6-13(14(9-12)21-2)17(19)22-10-11-8-15(23-18-11)16-4-3-7-24-16/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIGMXUKFLNYMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)OCC2=NOC(=C2)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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